molecular formula C14H15BrN2OS B5962150 4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B5962150
M. Wt: 339.25 g/mol
InChI Key: WWKNGAFEHSEZOP-UHFFFAOYSA-N
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Description

4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a bromine atom at the 4th position, a propyl group at the 5th position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the carboxamide group at the 2nd position of the thiophene ring.

Preparation Methods

The synthesis of 4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes the following steps:

    Lithiation and Bromination: The thiophene ring is first lithiated using n-butyllithium (n-BuLi) at low temperatures (around -78°C) and then brominated to introduce the bromine atom at the 4th position.

    Formylation: The lithiated thiophene is then reacted with a formylating agent such as dimethylformamide (DMF) to introduce a formyl group.

    Amidation: The formylated thiophene is then reacted with a suitable amine, such as pyridin-3-ylmethylamine, to form the carboxamide group.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using suitable reagents and catalysts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents .

Scientific Research Applications

4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-2-4-12-11(15)7-13(19-12)14(18)17-9-10-5-3-6-16-8-10/h3,5-8H,2,4,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNGAFEHSEZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NCC2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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